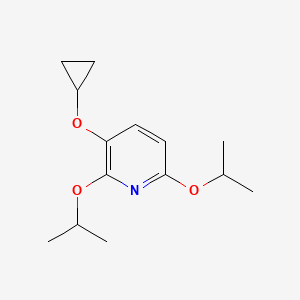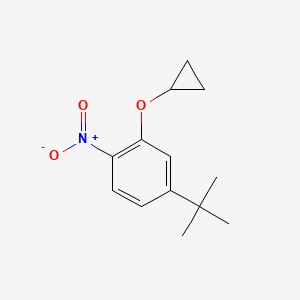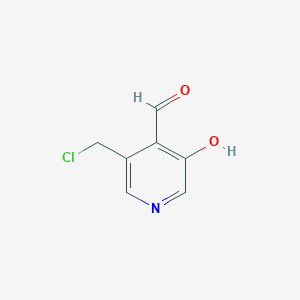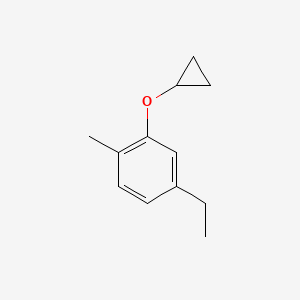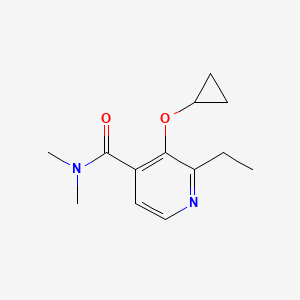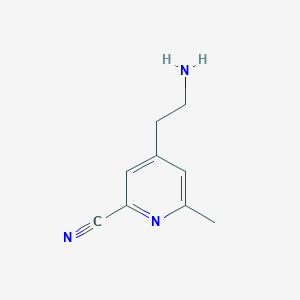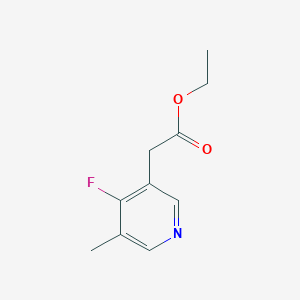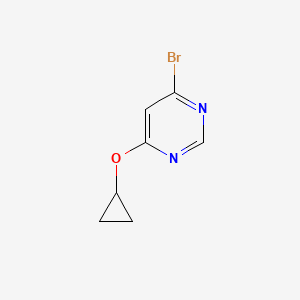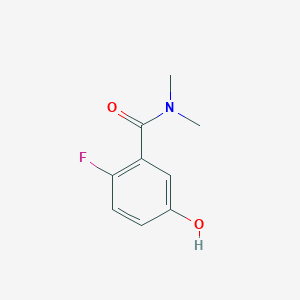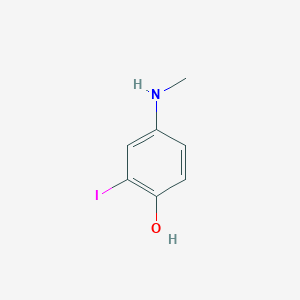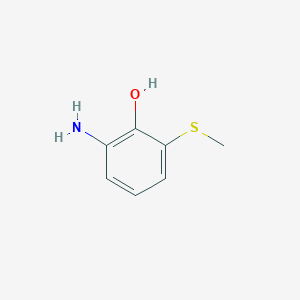
2-Amino-6-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(methylthio)phenol is an organic compound that features both an amino group and a methylthio group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-(methylthio)phenol, is reacted with ammonia or an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-6-(methylthio)phenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(methylthio)phenol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters .
Applications De Recherche Scientifique
2-Amino-6-(methylthio)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Amino-6-(methylthio)phenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(methylthio)phenol: Similar structure but with the methylthio group in a different position.
2-Amino-6-(ethylthio)phenol: Similar structure but with an ethylthio group instead of a methylthio group.
2-Amino-6-(methylsulfonyl)phenol: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
2-Amino-6-(methylthio)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
2-amino-6-methylsulfanylphenol |
InChI |
InChI=1S/C7H9NOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 |
Clé InChI |
BZMCVKRLPJBBPM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


